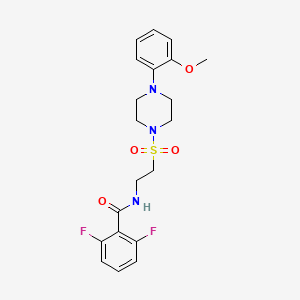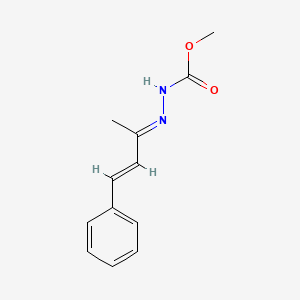![molecular formula C9H10Cl2N2O2 B2511522 2-(1H-吡咯并[3,2-b]吡啶-5-基)乙酸二盐酸盐 CAS No. 2251054-39-2](/img/structure/B2511522.png)
2-(1H-吡咯并[3,2-b]吡啶-5-基)乙酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride includes a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic ring system consisting of a pyrrole ring fused to a pyridine ring. The compound is often used in scientific research due to its unique chemical properties and potential biological activities.
科学研究应用
2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and modulation of cellular pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway, affected by 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
生化分析
Biochemical Properties
The compound 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride has been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . The compound interacts with these receptors, inhibiting their activity and subsequently affecting the downstream signaling pathways .
Cellular Effects
In vitro studies have shown that 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects are likely due to the compound’s interaction with FGFRs and its subsequent impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride involves binding to FGFRs, leading to the inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are crucial for cell proliferation, migration, and survival, and their disruption can lead to cell death .
准备方法
The synthesis of 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-b]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or other ring-closing methods.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, such as alkylation or acylation, to attach the acetic acid moiety to the pyrrolo[3,2-b]pyridine core.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free acid to its dihydrochloride salt form, typically by treatment with hydrochloric acid.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.
化学反应分析
2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[3,2-b]pyridine core are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Acylation and Alkylation: The acetic acid moiety can be modified through acylation or alkylation reactions to introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolo[2,3-b]pyridine core but may have different substituents and biological activities.
Pyrrolo[3,2-b]pyridine Derivatives: These compounds have the same core structure but differ in the position and nature of the substituents.
Other Pyridine Derivatives: Compounds with a pyridine ring but different fused ring systems or substituents.
The uniqueness of 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
属性
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.2ClH/c12-9(13)5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKPXCRPFUWQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1CC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2511439.png)
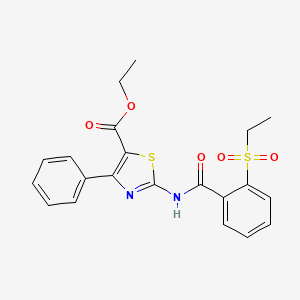


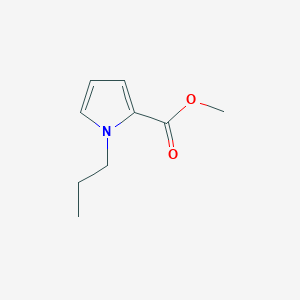
![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2511449.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511450.png)
![1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2511451.png)
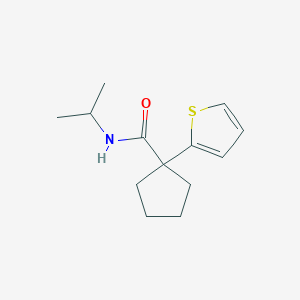
![2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate](/img/new.no-structure.jpg)
![2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2511455.png)
